Mqa-P (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MQA-P trifluoroacetic acid is a multifunctional near-infrared fluorescent probe. It is designed to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. This compound exhibits significant response to peroxynitrite with an emission wavelength of 645 nanometers and is highly sensitive to viscosity and polarity in the near-infrared channel with an emission wavelength greater than 704 nanometers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MQA-P trifluoroacetic acid involves the design of the N,N-dimethylamino group as the electron donor and the quinoline cation unit as the electron acceptor. This design imparts excited-state intramolecular charge transfer properties to the compound, making it highly sensitive to polarity .
Industrial Production Methods
The industrial production of MQA-P trifluoroacetic acid typically involves the preparation of a stock solution in dimethyl sulfoxide. This solution is then used for various applications, including imaging in live cells and tissues .
Chemical Reactions Analysis
Types of Reactions
MQA-P trifluoroacetic acid undergoes several types of reactions, including:
Oxidation: The compound exhibits a significant response to peroxynitrite, an oxidizing agent.
Substitution: The design of the compound allows for the substitution of the N,N-dimethylamino group and the quinoline cation unit
Common Reagents and Conditions
Dimethyl sulfoxide: Used to prepare a stock solution of MQA-P trifluoroacetic acid.
Peroxynitrite: An oxidizing agent that the compound responds to.
Monensin: Used for imaging viscosity in live cells.
Major Products Formed
The major products formed from the reactions of MQA-P trifluoroacetic acid include fluorescent signals that can be detected using confocal laser scanning microscopy. These signals are used to image peroxynitrite, viscosity, and polarity within mitochondria .
Scientific Research Applications
MQA-P trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a fluorescent probe for detecting peroxynitrite, viscosity, and polarity.
Biology: For imaging live cells and tissues to study cellular processes.
Medicine: Used in the diagnosis of ferroptosis and cancer through dual-channel imaging.
Industry: Applied in the development of diagnostic tools and imaging techniques
Mechanism of Action
The mechanism of action of MQA-P trifluoroacetic acid involves excited-state intramolecular charge transfer properties. The N,N-dimethylamino group acts as the electron donor, while the quinoline cation unit acts as the electron acceptor. This design makes the compound highly sensitive to polarity. The compound simultaneously detects peroxynitrite, viscosity, and polarity within mitochondria by emitting fluorescent signals at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
MQA-P: A similar compound without the trifluoroacetic acid component.
Other near-infrared fluorescent probes: Used for detecting various cellular processes.
Uniqueness
MQA-P trifluoroacetic acid is unique due to its multifunctional nature, allowing it to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. Its design, involving excited-state intramolecular charge transfer properties, makes it highly sensitive to polarity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C42H36F3N2O4P |
---|---|
Molecular Weight |
720.7 g/mol |
IUPAC Name |
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H36N2O2P.C2HF3O2/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;3-2(4,5)1(6)7/h3-30H,31H2,1-2H3;(H,6,7)/q+1;/p-1 |
InChI Key |
JPOOQBYXQUBPJK-UHFFFAOYSA-M |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.